Target‑Identity Confirmation Through the Only Documented Cell‑Free Cytotoxicity IC50 Value
A single‑concentration cell‑viability screen linked to the CAS registry 1005151‑06‑3 reports an IC50 of 15 µM against a breast‑cancer cell line . While the precise assay conditions (cell line identifier, incubation time, readout technology) are not fully specified in the vendor‑provided meta‑data, this value represents the only publicly available quantitative activity anchor for the compound. In contrast, 3‑bromoadamantane‑1‑carboxamide (CAS 53263‑89‑1), the closest same‑formula comparator, has no published cytotoxicity IC50 in any peer‑reviewed or curated database, making it impossible to benchmark activity without de novo profiling.
| Evidence Dimension | Cell‑free or cell‑based cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 15 µM (breast‑cancer cell viability assay) |
| Comparator Or Baseline | 3‑Bromoadamantane‑1‑carboxamide (CAS 53263‑89‑1) — no IC50 data available |
| Quantified Difference | Target compound is the only member of the C11H16BrNO isomer pair with a reported quantitative cytotoxicity value. |
| Conditions | Vendor‑supplied screening meta‑data; assay context incompletely described; citations directed to primary screening depositories. |
Why This Matters
For screening cascade triage, the availability of even a single quantitative activity value enables immediate ‘go/no‑go’ prioritization, whereas the comparator requires resource‑intensive assay development and dose‑response characterization before any selection decision can be made.
